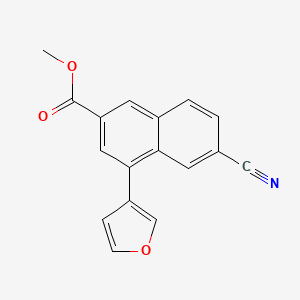

Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate: is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyano group, a furan ring, and a carboxylate ester group attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

Oxidation: Furan-2,3-diones.

Reduction: Amino derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry: Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: It may be used in the development of new pharmaceuticals with anticancer, antimicrobial, or anti-inflammatory properties .

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its structural features make it suitable for incorporation into polymers and other functional materials .

Mechanism of Action

The mechanism of action of Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano group and furan ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl 2-furoate: Another furan derivative with a carboxylate ester group.

Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a cyano group and a furan ring, similar to Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate.

Uniqueness: this compound is unique due to the presence of both a naphthalene core and a furan ring, which imparts distinct electronic and steric properties. This combination of structural features makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate (CAS Number: 823236-21-1) is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on various studies, highlighting its efficacy against different cell lines and microbial strains.

- Molecular Formula : C17H11NO3

- Molecular Weight : 277.27 g/mol

- LogP : 3.758 (indicating moderate lipophilicity)

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound, particularly its effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable study evaluated the compound's cytotoxic effects on human lung carcinoma (A549) and colon cancer (HCT116) cell lines. The results indicated that:

- IC50 values for HCT116 ranged from 6.76 µg/mL to 202.08 µg/mL .

- The compound exhibited higher cytotoxicity towards HCT116 compared to A549, suggesting selectivity for colon cancer cells.

The study also employed flow cytometric analysis, revealing that treatment with this compound resulted in significant cell cycle arrest at the G1/S phase, indicating its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle modulation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with findings suggesting significant activity against various pathogens.

Antibacterial Effects

In vitro evaluations demonstrated that the compound exhibited promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

The compound's effectiveness was further validated through time-kill assays, which confirmed its bactericidal properties against these strains .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary studies suggest that it may act by disrupting microbial cell membranes and interfering with DNA synthesis in cancer cells.

Properties

CAS No. |

823236-21-1 |

|---|---|

Molecular Formula |

C17H11NO3 |

Molecular Weight |

277.27 g/mol |

IUPAC Name |

methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate |

InChI |

InChI=1S/C17H11NO3/c1-20-17(19)14-7-12-3-2-11(9-18)6-15(12)16(8-14)13-4-5-21-10-13/h2-8,10H,1H3 |

InChI Key |

SZHFMFYAGJCLQA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)C3=COC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.